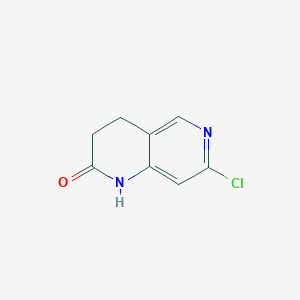
Dinickelphosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel phosphide is a compound composed of nickel and phosphorus. It exists in various stoichiometric forms, such as nickel diphosphide (NiP2), nickel phosphide (Ni2P), and nickel pentaphosphide (Ni5P4). This compound is known for its unique electronic structure, chemical stability, and catalytic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel phosphide can be synthesized through several methods, including:
Solid-state reaction: This involves the direct reaction of nickel and phosphorus at high temperatures.
Chemical vapor deposition: Nickel phosphide films can be deposited on substrates by reacting nickel-containing gases with phosphorus-containing gases.
Solution-based methods: These include solvothermal and hydrothermal synthesis, where nickel salts and phosphorus sources react in a solvent under high pressure and temperature.
Industrial Production Methods: In industrial settings, nickel phosphide is often produced through the reduction of nickel salts with phosphorus-containing reducing agents, such as sodium hypophosphite, under controlled conditions. This method allows for the production of nickel phosphide with high purity and specific stoichiometry.
Chemical Reactions Analysis
Nickel phosphide undergoes various chemical reactions, including:
Oxidation: Nickel phosphide can be oxidized to form nickel oxide and phosphorus oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Nickel phosphide can be reduced to elemental nickel and phosphorus under certain conditions, such as in the presence of hydrogen gas at high temperatures.
Substitution: Nickel phosphide can participate in substitution reactions where phosphorus atoms are replaced by other elements, such as sulfur or nitrogen, to form nickel sulfide or nickel nitride.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Sulfur or nitrogen sources under specific conditions.
Major Products Formed:
Oxidation: Nickel oxide and phosphorus oxides.
Reduction: Elemental nickel and phosphorus.
Substitution: Nickel sulfide or nickel nitride.
Scientific Research Applications
Nickel phosphide has a wide range of applications in scientific research, including:
Catalysis: Nickel phosphide is used as a catalyst in various chemical reactions, such as hydrogen evolution reactions, hydrodesulfurization, and hydrodenitrogenation. Its catalytic properties are attributed to its unique electronic structure and high surface area.
Energy storage: Nickel phosphide is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrical conductivity and chemical stability.
Electronics: Nickel phosphide is used in the fabrication of semiconductors and other electronic devices due to its unique electronic properties.
Biomedical applications: Nickel phosphide nanoparticles are being explored for use in drug delivery systems and as contrast agents in medical imaging.
Mechanism of Action
The mechanism by which nickel phosphide exerts its effects is primarily related to its electronic structure and surface properties. In catalytic applications, nickel phosphide provides active sites for the adsorption and activation of reactant molecules, facilitating chemical reactions. The presence of nickel and phosphorus atoms in the lattice structure allows for efficient electron transfer and the formation of intermediate species, which are crucial for catalytic activity.
In energy storage applications, nickel phosphide’s high electrical conductivity and chemical stability enable efficient charge transfer and storage. The compound’s unique electronic properties also contribute to its performance in electronic devices and biomedical applications.
Comparison with Similar Compounds
Cobalt phosphide: Known for its high catalytic activity in hydrogen evolution reactions and hydrodesulfurization.
Molybdenum phosphide: Used in hydrodesulfurization and hydrodenitrogenation due to its high stability and catalytic efficiency.
Tungsten phosphide: Exhibits excellent catalytic properties in hydrogen evolution reactions and is used in energy storage applications.
Uniqueness of Nickel Phosphide: Nickel phosphide stands out due to its high abundance, low cost, and versatile applications in catalysis, energy storage, electronics, and biomedical fields. Its unique combination of electronic structure, chemical stability, and catalytic properties makes it a valuable material for various scientific and industrial applications.
Properties
Molecular Formula |
Ni2P |
|---|---|
Molecular Weight |
148.361 g/mol |
InChI |
InChI=1S/2Ni.P |
InChI Key |
FBMUYWXYWIZLNE-UHFFFAOYSA-N |
Canonical SMILES |
P(#[Ni])=[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)



![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)

![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)




![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)

